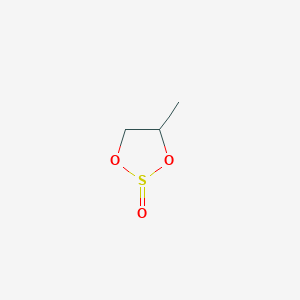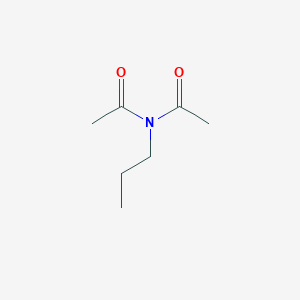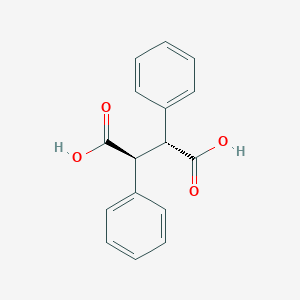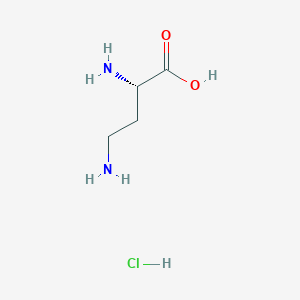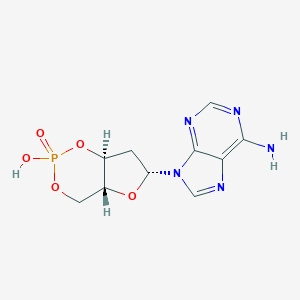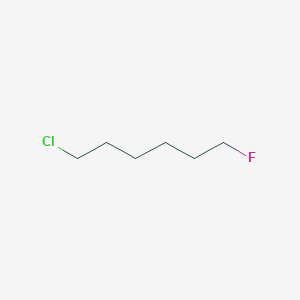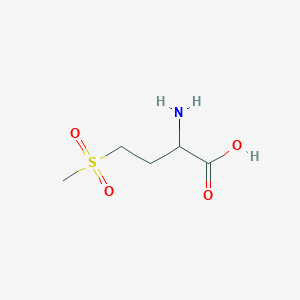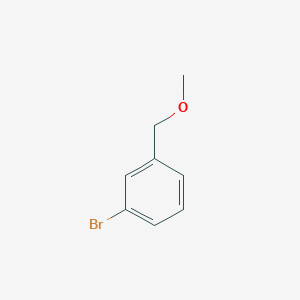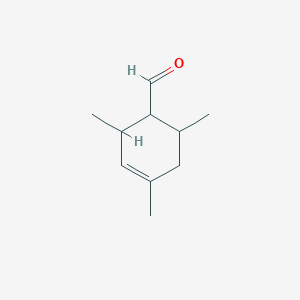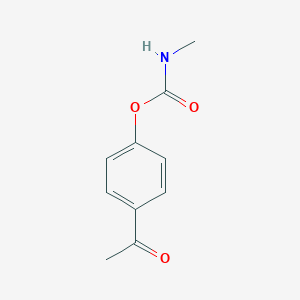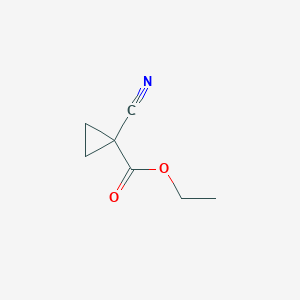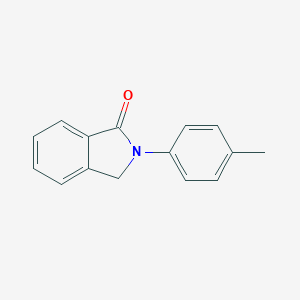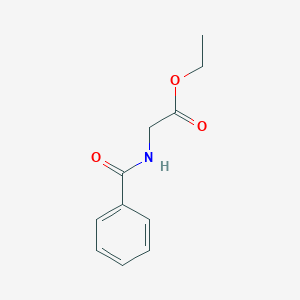
Ethyl Hippurate
概要
説明
Ethyl hippurate, also known as ethyl N-benzoylglycinate, is an organic compound with the molecular formula C11H13NO3. It is an ester derivative of hippuric acid, where the carboxyl group of hippuric acid is esterified with ethanol. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl hippurate can be synthesized through the esterification of hippuric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting ethyl acetate with sodium iodate. The basic steps of the reaction are as follows: [ \text{CH}_3\text{COOC}_2\text{H}_5 + \text{NaIO} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_4\text{Br} + \text{NaI} + \text{NaHCO}_3 ] This method allows for the large-scale production of this compound with high efficiency .
化学反応の分析
Types of Reactions: Ethyl hippurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid and glycine.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid and glycine.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted benzoyl derivatives depending on the reagents used.
科学的研究の応用
Ethyl hippurate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in studies involving metabolic pathways and enzyme reactions.
Medicine: It serves as a model compound in drug metabolism studies and is used in the development of diagnostic assays.
Industry: this compound is employed in the production of specialty chemicals and as a reagent in analytical chemistry
作用機序
The mechanism of action of ethyl hippurate involves its hydrolysis to benzoic acid and glycine by the enzymatic action of hippuricase. This hydrolysis reaction is crucial in various metabolic pathways, particularly in the detoxification processes in the liver. The molecular targets and pathways involved include the conjugation of benzoic acid with glycine to form hippuric acid, which is then excreted in the urine .
類似化合物との比較
Ethyl hippurate can be compared with other similar compounds such as mthis compound and sodium hippurate:
Mthis compound: Similar to this compound but with a methyl ester group instead of an ethyl ester group.
Sodium Hippurate: The sodium salt of hippuric acid, used primarily in biochemical assays and as a urinary antiseptic.
Uniqueness: this compound’s unique properties, such as its ester group and its role in metabolic pathways, make it a valuable compound in both research and industrial applications. Its ability to undergo various chemical reactions and its use as an intermediate in organic synthesis highlight its versatility .
特性
IUPAC Name |
ethyl 2-benzamidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXRQIPIELXJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280491 | |
| Record name | Ethyl Hippurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-53-2 | |
| Record name | 1499-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1499-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl Hippurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1499-53-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl Hippurate commonly used for in a research setting?
A1: this compound is frequently employed as a model substrate in enzymatic studies, particularly those involving cysteine proteases like papain. [, ] Its hydrolysis by these enzymes provides valuable insights into their catalytic mechanisms and the factors influencing their activity.
Q2: How does the pH level affect the activity of enzymes like papain when this compound is used as a substrate?
A2: Research indicates that the catalytic activity of papain on this compound is influenced by the ionization state of specific acidic groups within the enzyme. [] Studies have demonstrated that two ionizable groups, with pKa values around 3.78 and 3.95, play a crucial role in modulating the enzyme's activity towards this compound. []
Q3: Can you elaborate on the synthetic routes used to prepare this compound and its derivatives?
A3: Several approaches have been explored for this compound synthesis. A common method involves treating hippuric acid with ethanol in the presence of hydrochloric acid, yielding the desired ester. [] This ester can then be further modified, for example, by reacting it with hydrazine hydrate to obtain this compound. [] Additionally, this compound derivatives have been synthesized through reactions with various substituted aromatic aldehydes under solvent-free conditions, showcasing the versatility of this compound as a building block. []
Q4: What are the advantages of utilizing solvent-free conditions, such as microwave irradiation, in the synthesis of this compound derivatives?
A4: Researchers have explored greener synthetic methods for this compound derivatives, employing techniques like microwave irradiation and solvent-free conditions. [, ] These approaches offer several advantages, including reduced reaction times, higher yields, and minimized environmental impact compared to traditional synthetic routes. [, ]
Q5: What is the significance of synthesizing new this compound derivatives, particularly those containing heterocyclic moieties?
A5: The synthesis of novel this compound derivatives, particularly those incorporating heterocyclic structures like indole and quinoline, holds promise for drug discovery efforts. [] These modifications aim to explore potential biological activities, including antiviral properties against viruses like COVID-19. []
Q6: How are the newly synthesized this compound derivatives characterized?
A6: Various spectroscopic techniques are employed to confirm the structure of synthesized this compound derivatives. These include 1H NMR, IR spectroscopy, and mass spectrometry. [, ] These methods provide essential information about the compound's structure, purity, and presence of the desired modifications.
Q7: Has this compound been used in the synthesis of other important biomolecules?
A7: Yes, this compound has been employed as a starting material in the synthesis of α-aminoketones, a class of compounds with diverse biological activities. [] This synthetic route involves the acylation of the dianion derived from this compound, highlighting its utility in preparing valuable building blocks for organic synthesis. []
Q8: Has this compound been used in any other unique chemical reactions?
A9: this compound has shown interesting reactivity with specific reagents. For example, its dianion reacts with 1,2-diimidoyl-1,2-dichloroethanes (nitrogen analogues of oxalyl chloride) to produce 6-imino-6H-1,3-oxazines, showcasing its versatility in heterocyclic synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
